N-(octahydro-1,4-benzodioxin-6-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-16(11-21-13-4-2-1-3-5-13)17-12-6-7-14-15(10-12)20-9-8-19-14/h1-5,12,14-15H,6-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUWSAQCJWPFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)COC3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-2-phenoxyacetamide typically involves the reaction of octahydro-1,4-benzodioxin-6-amine with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(octahydro-1,4-benzodioxin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Analgesic and Anti-inflammatory Properties
Preliminary studies indicate that N-(octahydro-1,4-benzodioxin-6-yl)-2-phenoxyacetamide exhibits notable analgesic and anti-inflammatory effects. The benzodioxin structure is often associated with neuroactive properties, which may enhance its efficacy in modulating pain perception pathways.
Potential in Neurological Disorders
Given the structural characteristics of this compound, it may have applications in treating neurological disorders. The compound's ability to interact with receptors involved in neuroinflammation positions it as a candidate for further research in this area .
Case Study 1: Analgesic Efficacy
A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups. The mechanism of action was hypothesized to involve modulation of the cyclooxygenase (COX) pathway, leading to decreased prostaglandin synthesis .
Case Study 2: Anti-inflammatory Activity
In another investigation focused on inflammatory models, the compound showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound may inhibit pro-inflammatory cytokine production, highlighting its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogues primarily in its saturated benzodioxane core and phenoxyacetamide substituent. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Hypothesized Activity of Target Compound:
The octahydro core may enhance metabolic stability and blood-brain barrier penetration compared to dihydro derivatives. The phenoxy group could confer antioxidant or anti-inflammatory properties, similar to flavonoid-containing analogues in . However, the absence of electron-withdrawing groups (e.g., bromo, sulfonyl) might reduce antibacterial or enzyme inhibitory efficacy.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Structure-Activity Relationships (SAR)
- Benzodioxin Saturation : Partial unsaturation (2,3-dihydro) in antibacterial/anti-diabetic compounds may enhance electrophilic reactivity for target binding. Full saturation (octahydro) could improve stability but reduce interaction with polar enzyme pockets.
- Substituent Effects :
Biological Activity
N-(octahydro-1,4-benzodioxin-6-yl)-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique structure characterized by an octahydro-1,4-benzodioxin moiety linked to a phenoxyacetamide group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Enzyme Inhibition Studies
Recent research has explored the enzyme inhibitory potential of compounds related to this structure. A study synthesized several derivatives of benzodioxane and evaluated their inhibitory effects against key enzymes such as alpha-glucosidase and acetylcholinesterase (AChE). The findings indicated that many derivatives exhibited substantial inhibitory activity against alpha-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM) due to its role in carbohydrate metabolism. However, the inhibitory effect on AChE was comparatively weaker .
Table 1: Enzyme Inhibition Activity of Related Compounds
| Compound Name | Alpha-Glucosidase Inhibition (%) | AChE Inhibition (%) |
|---|---|---|
| N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-acetamide | 75 | 20 |
| This compound | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Molecular Docking Studies
In silico molecular docking studies have complemented the in vitro findings, providing insights into the binding affinities and interaction modes of these compounds with target enzymes. The docking results suggested that the octahydro-benzodioxin moiety plays a crucial role in enhancing binding interactions with active sites of enzymes like alpha-glucosidase .
Toxicological Profile
The safety profile of this compound remains to be fully established. However, related acetamides have been classified with varying degrees of toxicity potential. Studies suggest that while some derivatives may present risks (e.g., potential carcinogenicity), others demonstrate favorable safety profiles in preliminary assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
